Biotin-VAD-FMK
Overview
Description
Biotin-Valine-Alanine-Aspartate-Fluoromethylketone (Biotin-VAD-FMK) is a cell-permeable, irreversible biotin-labeled pan-caspase inhibitor. It is widely used in biochemical research to identify active caspases in cell lysates. Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis) and inflammation .
Mechanism of Action
Target of Action
Biotin-VAD-FMK is primarily a pan-caspase inhibitor . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation .
Mode of Action
This compound acts as an irreversible inhibitor of caspases . It covalently binds to the active cavity of a wide spectrum of active caspases . This binding inhibits the activity of caspases, thereby preventing the execution of apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the apoptotic pathway . By inhibiting caspases, this compound prevents the cascade of proteolytic activity that leads to apoptosis, or programmed cell death .
Pharmacokinetics
This compound is cell-permeable , which allows it to enter cells and interact with intracellular caspases . It is supplied in DMSO , which can facilitate its entry into cells.
Result of Action
The inhibition of caspases by this compound results in the suppression of apoptosis . This can lead to the survival of cells that would otherwise undergo programmed cell death. In addition, this compound has been found to inhibit TNFα-mediated apoptosis in vitro and is immunosuppressive, inhibiting T cell proliferation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature and storage conditions . It is recommended to store this compound at -20°C under desiccating conditions . Before use, it should be allowed to equilibrate to room temperature for at least 1 hour .
Biochemical Analysis
Biochemical Properties
Biotin-VAD-FMK is an irreversible inhibitor of caspases . It interacts with these enzymes, inhibiting their activity and thereby influencing biochemical reactions. For instance, it inhibits TNFα-mediated apoptosis in vitro .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting T cell proliferation . This product also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits caspase-3-like activity in a dose-dependent manner in hepatocytes stimulated with TNF-α and ActD .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. It has been observed that this product has a high degree of stability and does not degrade easily . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At high doses, there may be toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-Valine-Alanine-Aspartate-Fluoromethylketone is synthesized through a series of peptide coupling reactions. The synthesis involves the following steps:
Peptide Coupling: The amino acids valine, alanine, and aspartate are sequentially coupled using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Biotinylation: The N-terminal of the peptide is biotinylated using biotin-N-hydroxysuccinimide ester.
Fluoromethylketone Addition: The C-terminal of the peptide is modified with a fluoromethylketone group to form the final compound.
Industrial Production Methods
Industrial production of Biotin-Valine-Alanine-Aspartate-Fluoromethylketone follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high purity (>95%) of the final product .
Chemical Reactions Analysis
Types of Reactions
Biotin-Valine-Alanine-Aspartate-Fluoromethylketone primarily undergoes the following types of reactions:
Covalent Binding: It covalently binds to the active site of caspases, inhibiting their activity.
Hydrolysis: The ester bonds in the peptide can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Covalent Binding: This reaction occurs under physiological conditions (pH 7.4, 37°C) in the presence of active caspases.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can hydrolyze the ester bonds in the peptide.
Major Products Formed
Covalent Binding: The major product is the caspase-Biotin-Valine-Alanine-Aspartate-Fluoromethylketone complex.
Hydrolysis: The major products are the individual amino acids and biotin.
Scientific Research Applications
Biotin-Valine-Alanine-Aspartate-Fluoromethylketone has numerous applications in scientific research:
Chemistry: Used as a probe to study enzyme kinetics and inhibition.
Biology: Employed to identify and quantify active caspases in cell lysates.
Medicine: Utilized in apoptosis research to understand the mechanisms of cell death in diseases such as cancer and neurodegenerative disorders.
Industry: Applied in the development of diagnostic assays and therapeutic agents targeting caspases .
Comparison with Similar Compounds
Biotin-Valine-Alanine-Aspartate-Fluoromethylketone is unique due to its biotin label and irreversible binding to caspases. Similar compounds include:
Z-Valine-Alanine-Aspartate-Fluoromethylketone: Lacks the biotin label, making it less suitable for detection assays.
Biotin-Valine-Aspartate-Fluoromethylketone: Similar but lacks the alanine residue, which may affect its binding affinity and specificity
Properties
IUPAC Name |
methyl (3S)-3-[[(2S)-2-[[(2S)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49FN6O8S/c1-17(2)26(29(43)33-18(3)28(42)34-19(21(38)15-31)14-25(41)45-4)36-24(40)12-6-5-9-13-32-23(39)11-8-7-10-22-27-20(16-46-22)35-30(44)37-27/h17-20,22,26-27H,5-16H2,1-4H3,(H,32,39)(H,33,43)(H,34,42)(H,36,40)(H2,35,37,44)/t18-,19-,20-,22-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQLQMKJGYKHCT-VRKQFSAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49FN6O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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